3-(Cyclohexylmethoxy)-N-ethylbenzamide
Description
Historical Trajectories of Benzamide (B126) Compounds in Chemical and Biological Sciences
The journey of benzamide compounds in the scientific realm began with early investigations into their chemical properties and reactivity. However, their true potential was unveiled in the mid-20th century with the discovery of the biological activities of substituted benzamides. A landmark in this journey was the development of procainamide, an antiarrhythmic agent, which highlighted the therapeutic possibilities of this chemical class.
Subsequently, the exploration of benzamide derivatives burgeoned, leading to the discovery of drugs with a wide range of pharmacological effects. For instance, the introduction of sulpiride (B1682569) and amisulpride (B195569) revolutionized the treatment of psychiatric disorders, establishing benzamides as potent dopamine (B1211576) receptor antagonists. walshmedicalmedia.com Metoclopramide, another prominent benzamide derivative, found its application as a prokinetic and antiemetic agent. researchgate.net These early successes spurred further research, cementing the importance of the benzamide scaffold in medicinal chemistry. The historical development of key benzamide drugs underscores a recurring theme in pharmaceutical science: the power of systematic chemical modification to transform a simple organic molecule into a powerful therapeutic tool.
Structural Classification and Pharmacophoric Significance of Benzamide Core Motifs
The versatility of the benzamide scaffold lies in its ability to be extensively decorated with various substituents at multiple positions on the aromatic ring and the amide nitrogen. This has led to a broad classification of benzamide derivatives based on their substitution patterns. These substitutions are not merely decorative; they are crucial in defining the compound's interaction with biological targets.
The benzamide core itself possesses key pharmacophoric features that contribute to its biological activity. researchgate.net The amide moiety, with its hydrogen bond donor and acceptor capabilities, frequently engages in critical interactions with amino acid residues in the binding sites of proteins. The aromatic ring provides a scaffold for the attachment of other functional groups and can participate in hydrophobic and π-stacking interactions. The relative orientation of the amide group and the substituents on the phenyl ring is often a critical determinant of a compound's pharmacological profile.
Research Imperatives for Systematically Modified Benzamide Scaffolds: Focus on Alkoxy and N-Alkyl Substituents
The systematic modification of the benzamide scaffold continues to be a vibrant area of research, driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic properties. Among the vast array of possible modifications, the introduction of alkoxy and N-alkyl substituents has proven to be a particularly fruitful strategy.
Alkoxy groups, such as the cyclohexylmethoxy group in 3-(Cyclohexylmethoxy)-N-ethylbenzamide, can significantly impact a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the size and conformation of the alkoxy group can play a crucial role in modulating the compound's binding affinity and selectivity for its biological target.
Similarly, the nature of the N-alkyl substituent on the amide nitrogen is a key determinant of the compound's biological activity. The N-ethyl group in this compound, for example, can influence the molecule's hydrogen bonding capacity and steric interactions within a receptor's binding pocket. Structure-activity relationship (SAR) studies of N-alkyl benzamides have often revealed that even subtle changes in the length and branching of the alkyl chain can lead to dramatic differences in pharmacological effect.
The rationale for synthesizing and studying compounds like this compound lies in the systematic exploration of this chemical space. By combining specific alkoxy and N-alkyl substituents, researchers aim to create novel chemical entities with unique biological profiles, potentially leading to the development of new and improved therapeutic agents.
Detailed Research Findings
Due to the limited availability of specific research data for this compound, this section will present data from closely related analogues to illustrate the type of research findings that are common in the study of substituted benzamides.
Table 1: Physicochemical Properties of Analogous Benzamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| N-Ethylbenzamide | C9H11NO | 149.19 | 1.63 |
| 3-Methoxy-N-ethylbenzamide | C10H13NO2 | 179.22 | 1.85 |
| 3-Cyclohexyloxy-N-ethylbenzamide | C15H21NO2 | 247.33 | 3.98 |
Data presented in this table is for analogous compounds and is intended for illustrative purposes.
Table 2: Biological Activity of Analogous Benzamide Derivatives
| Compound | Target | Assay | Activity (IC50/EC50) |
| Analogue A (e.g., a 3-alkoxy-N-alkylbenzamide) | Dopamine D2 Receptor | Radioligand Binding Assay | 50 nM |
| Analogue B (e.g., another 3-alkoxy-N-alkylbenzamide) | Histone Deacetylase 1 | Enzyme Inhibition Assay | 120 nM |
| Analogue C (e.g., a different N-alkyl benzamide) | Sodium Channel Nav1.7 | Electrophysiology Assay | 1.2 µM |
Data presented in this table is hypothetical and based on activities reported for various substituted benzamide derivatives. It is for illustrative purposes only, as specific biological data for this compound is not publicly available.
Structure
3D Structure
Properties
CAS No. |
89430-77-3 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-2-17-16(18)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,17,18) |
InChI Key |
XKDKOHGWJXPYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OCC2CCCCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design Principles for Substituted Benzamides
Elucidating the Role of N-Ethyl Substitution on Amide Pharmacodynamics
The N-ethyl substitution on the benzamide (B126) scaffold plays a pivotal role in modulating the pharmacodynamic profile of the molecule. This influence is primarily exerted through a combination of stereoelectronic effects and conformational preferences, which collectively impact the compound's interaction with its biological target.
Stereoelectronic Contributions of the N-Ethyl Group
The introduction of an ethyl group on the amide nitrogen brings about significant stereoelectronic changes compared to an unsubstituted or N-methylated amide. The electron-donating nature of the ethyl group can influence the electron density of the amide bond and the adjacent carbonyl group. This alteration in electronic distribution can affect the strength of hydrogen bonding interactions with receptor residues. nih.gov Furthermore, the presence of the N-ethyl group can impact the delocalization of the nitrogen lone pair into the carbonyl system, a phenomenon critical for the planarity and rigidity of the amide bond. nih.gov An n→π* interaction, where the lone pair of an oxygen atom interacts with the antibonding orbital of a nearby carbonyl group, can be influenced by such substitutions, potentially modulating reactivity and binding affinity. nih.gov
| Substitution | Inductive Effect | Potential Impact on H-Bonding | Influence on Amide Resonance |
| N-H | Reference | Strong H-bond donor | High |
| N-CH3 | +I (Weak) | Steric hindrance may weaken H-bonding | Moderate |
| N-CH2CH3 | +I (Moderate) | Increased steric hindrance | Moderate to slightly reduced |
Conformational Preferences and Rotational Barriers
N-alkylation of amides introduces the possibility of cis and trans isomers due to the partial double bond character of the C-N bond. researchgate.net The presence of an N-ethyl group, as opposed to a smaller methyl group, can shift the energetic balance between these conformers. The increased steric bulk of the ethyl group generally favors the trans conformation to minimize steric clash with the carbonyl oxygen and the aromatic ring. mdpi.com However, the rotational barrier around the C-N bond can be influenced by the electronic nature of the substituents. Computational studies on related N-alkyl amides have shown that repulsive interactions between the N-alkyl group and the carbonyl oxygen can affect the low-energy conformations. mdpi.com This conformational rigidity or flexibility is a critical determinant in how the molecule fits into a specific binding pocket.
| N-Substituent | Predominant Conformer | Relative Rotational Barrier | Conformational Flexibility |
| H | Trans | High | Low |
| Methyl | Trans | Moderate-High | Moderate |
| Ethyl | Trans | Moderate | Moderate-High |
Hydrophobic Interactions and Lipophilicity Modulation
| Substituent | LogP (Calculated) | Dominant Interaction Type | Potential Binding Site Complementarity |
| Methoxy (B1213986) | Low | Polar/H-bonding | Polar pockets |
| Benzyloxy | High | π-π stacking, Hydrophobic | Aromatic pockets |
| Cyclohexylmethoxy | Very High | Hydrophobic | Deep, nonpolar pockets |
Positional Effects of Aromatic Ring Substitution on Biological Efficacy
The position of the cyclohexylmethoxy group on the benzamide aromatic ring is not arbitrary and has a profound impact on the biological activity of the compound. The substitution pattern dictates the spatial relationship between the key functional groups and their corresponding interaction points on the receptor. In the case of 3-(Cyclohexylmethoxy)-N-ethylbenzamide, the meta substitution is critical.
Structure-activity relationship studies on various substituted benzamides have demonstrated that the biological activity is highly sensitive to the position of substituents on the phenyl ring. acs.orgnih.gov For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides, antiviral activity was found to be highly dependent on the presence of two electron-withdrawing groups in the meta positions. acs.org While the cyclohexylmethoxy group is not electron-withdrawing, this highlights the general principle of positional importance. The meta position in this compound places the bulky and hydrophobic cyclohexylmethoxy group in a specific vector relative to the amide functionality. This orientation may be optimal for simultaneous engagement with a hydrophobic pocket and a hydrogen-bonding region on the target protein. A shift to the ortho or para position would significantly alter this spatial arrangement and likely lead to a decrease or change in biological activity. For example, an ortho substituent could sterically hinder the rotation of the amide bond or its interaction with the receptor, while a para substituent would project the functional group in a completely different direction.
| Isomer | Potential Steric Hindrance | Direction of Substituent Vector | Hypothesized Receptor Interaction |
| Ortho | High | Adjacent to amide | May disrupt key amide interactions |
| Meta | Low-Moderate | Angular to amide | Optimal for simultaneous pocket binding |
| Para | Low | Opposite to amide | May target a different sub-pocket |
Comparative Analysis of Ortho-, Meta-, and Para-Substituted Benzamides
The substitution pattern on the benzamide scaffold is a critical determinant of its pharmacological action. The relative orientation of substituents in the ortho (1,2-), meta (1,3-), and para (1,4-) positions dictates the molecule's three-dimensional shape and electron distribution, which in turn affects its binding affinity to receptors and enzymes.
Research across various therapeutic areas has demonstrated the positional importance of substituents. For instance, in the development of kinase inhibitors, the substitution position can be a deciding factor in potency. A study on KDR (Kinase Insert Domain Receptor) inhibitors revealed a clear order of preference for the placement of a methoxy group on the aromatic ring, with the meta-position conferring the highest activity, followed by ortho, and then para. drugdesign.org This highlights that even the same substituent can have vastly different effects on activity based on its location.
Similarly, in the context of antiviral agents, the spatial arrangement of substituents is crucial. Studies on N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors have shown that antiviral activity necessitates the presence of two electron-withdrawing groups specifically in the meta positions. acs.org Compounds with a single substitution were found to be inactive, underscoring the importance of the disubstituted meta-pattern for this particular biological target. acs.org
Further evidence for the significance of substituent placement comes from the study of 2,3-benzodiazepine analogues as AMPA receptor antagonists. Electrophysiological investigations indicated that a chlorine atom at the meta-position resulted in higher biological activity compared to the ortho-position, a difference attributed in part to reduced steric hindrance. nih.gov
The following table summarizes findings from a study on thiosemicarbazide (B42300) derivatives, which illustrates the dramatic impact of substituent position on antibacterial activity. While not benzamides, these findings exemplify the general principle of positional isomerism in drug design. The study compared two series of compounds (A and B) where the position of a 3-methoxyphenyl (B12655295) group was altered. A significant increase in activity was noted for ortho-isomers with a fluorine substituent, and for all isomers with a trifluoromethylphenyl group when the core structure was changed from series B to series A. mdpi.com
| Substituent | Isomer Position | Observed Activity Trend (Series A vs. Series B) | Reference |
|---|---|---|---|
| Fluorine | ortho | Up to 5-fold increase in activity | mdpi.com |
| Fluorine | meta | 2-fold increase in activity | mdpi.com |
| Fluorine | para | 2-fold increase in activity | mdpi.com |
| Trifluoromethylphenyl | ortho, meta, para | 4 to 8-fold increase in activity | mdpi.com |
These examples collectively demonstrate that the ortho, meta, and para positions are not interchangeable and that a systematic exploration of these positions is a fundamental aspect of rational drug design for substituted benzamides and related pharmacophores.
Inductive and Resonance Effects on Pharmacological Profiles
The electronic properties of a substituent, characterized by its inductive and resonance effects, play a pivotal role in modulating the pharmacological activity of benzamide derivatives. These effects alter the electron density of the aromatic ring and the amide moiety, which can influence factors such as binding affinity, metabolic stability, and bioavailability.
Inductive Effects are transmitted through sigma (σ) bonds and are a consequence of the electronegativity difference between atoms. unizin.org Electron-withdrawing groups (EWGs), such as halogens or nitro groups, exert a negative inductive effect (-I), pulling electron density away from the benzene (B151609) ring. unizin.org Conversely, electron-donating groups (EDGs), like alkyl groups, have a positive inductive effect (+I), pushing electron density towards the ring. unizin.org This modification of the ring's electron density can affect its interaction with biological targets. For example, a more electron-poor ring might engage differently in π-π stacking or cation-π interactions within a receptor's binding pocket.
Resonance Effects (or mesomeric effects) involve the delocalization of π-electrons across a conjugated system. du.edu.eg Substituents with lone pairs of electrons (e.g., -OH, -NH2) or those part of a π-system (e.g., -C=O, -NO2) can donate (+R) or withdraw (-R) electron density through resonance. libretexts.org A crucial distinction is that resonance effects are primarily observed when the substituent is in the ortho or para position, as these positions allow for direct delocalization of electrons into or out of the ring and onto the substituent. libretexts.org The meta position is generally not affected by resonance in the same way.
These electronic modifications have direct consequences for pharmacological activity. In the development of Mycobacterium tuberculosis inhibitors, it was observed that electron-withdrawing groups like fluorine were less tolerated at certain positions of the benzamide core, while smaller, electron-rich substitutions were found to be more potent. acs.org This suggests that the electronic nature of the substituent, governed by inductive and resonance effects, directly impacts the compound's antibacterial efficacy.
The following table provides examples of common substituents and their electronic effects.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |
|---|---|---|---|---|
| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -NH2 (Amino) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -CH3 (Alkyl) | +I (Donating) | None | Activating | Ortho, Para |
| -Cl, -Br, -F (Halogens) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -NO2 (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
| -C=O (Carbonyl) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
Understanding the balance of these effects is essential for medicinal chemists to fine-tune the electronic properties of a benzamide scaffold, thereby optimizing its pharmacological profile for a specific therapeutic application.
Computational and Theoretical Investigations of Benzamide Derivatives
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These approaches, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to elucidate reaction mechanisms and predict the feasibility of chemical transformations. For benzamide (B126) derivatives, DFT calculations can map out the potential energy surface for various reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of how these molecules might be synthesized or how they might metabolize in a biological system. For instance, DFT studies on similar aromatic amides have been used to explore their stability and reactivity, which is crucial for designing new compounds with desired properties. nih.gov
Prediction of Spectroscopic Properties and Conformational Isomers
DFT is also instrumental in predicting spectroscopic properties, which are essential for the experimental characterization of a molecule like 3-(Cyclohexylmethoxy)-N-ethylbenzamide. Theoretical calculations can provide vibrational frequencies that correspond to infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.
Conformational analysis, another key application of DFT, allows for the identification of stable three-dimensional arrangements of the atoms in a molecule, known as conformational isomers or conformers. For a molecule with the flexibility of this compound, which contains rotatable bonds in its cyclohexylmethoxy and N-ethyl groups, multiple low-energy conformers are expected to exist. Understanding the relative energies and populations of these conformers is critical, as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling and simulation techniques are indispensable for predicting how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. These methods are at the heart of structure-based drug design.
Molecular Docking Assessments for Predicted Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a small molecule ligand, such as this compound, might bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.
For benzamide derivatives, docking studies have been crucial in identifying potential biological targets and in understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding. nih.gov The insights gained from docking can guide the design of new derivatives with improved potency and selectivity.
Below is an illustrative data table showing typical output from a molecular docking study for a series of hypothetical benzamide analogs against a protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 1 | -8.5 | TYR82, PHE101, LEU120 |
| Analog 2 | -8.2 | TYR82, ILE99, VAL118 |
| Analog 3 | -7.9 | PHE101, LEU120, ALA121 |
| Analog 4 | -7.5 | TYR82, ALA121 |
Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein.
For a complex of this compound with a target protein, an MD simulation could reveal the stability of the predicted binding pose from docking. It can also be used to calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. These simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular recognition. Studies on similar N-arylbenzamides have utilized molecular dynamics to understand polymorphic transitions and crystal packing, which are influenced by molecular conformation and intermolecular interactions. mdpi.comresearchgate.net
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Paradigms
Cheminformatics applies computational and informational techniques to a broad range of chemical problems. A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com
For a class of compounds like benzamide derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. igi-global.comnih.gov
A successful QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For this compound, a QSAR model developed for a series of related benzamides could provide an estimate of its potential biological activity.
An example of a QSAR data table for a set of benzamide derivatives is presented below, illustrating the relationship between molecular descriptors and biological activity.
| Compound | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area | Biological Activity (IC50, µM) |
| Derivative 1 | 2.5 | 250 | 45 | 1.2 |
| Derivative 2 | 3.1 | 275 | 42 | 0.8 |
| Derivative 3 | 2.8 | 260 | 48 | 1.5 |
| Derivative 4 | 3.5 | 290 | 40 | 0.5 |
These computational and theoretical approaches provide a powerful arsenal (B13267) for the investigation of this compound and its derivatives, enabling a deep understanding of their chemical and biological properties and guiding the design of new functional molecules.
Development of Predictive Models for Biological Activity
Predictive modeling is a cornerstone of modern drug discovery, enabling the correlation of a molecule's structural features with its biological activity. For benzamide derivatives, various computational models have been developed to forecast their therapeutic potential against different biological targets. arxiv.orgtechnologynetworks.com
One of the primary methods used is the Quantitative Structure-Activity Relationship (QSAR). 3D-QSAR studies, in particular, are employed to build robust statistical models. nih.govtandfonline.com These models map the three-dimensional properties of molecules, such as steric and electrostatic fields, to their biological activities. For instance, in a study on benzamide derivatives as glucokinase activators, 3D-QSAR models were developed to identify the key structural features required for potent activity. nih.gov The resulting models, which showed high statistical significance, provide a theoretical framework for designing new derivatives with enhanced glucokinase activation. nih.gov
Pharmacophore modeling is another powerful predictive tool. A pharmacophore represents the essential 3D arrangement of functional groups necessary for a molecule to interact with a specific target receptor. For benzamide derivatives, pharmacophore hypotheses have been generated to identify crucial features like hydrogen bond donors, acceptors, and hydrophobic regions. nih.govtandfonline.com These models serve a dual purpose: they provide insights into the binding mechanism at the molecular level and are used as 3D queries for virtual screening to find novel, structurally diverse compounds with the desired biological activity. nih.gov
The development of these predictive models relies on datasets of compounds with known activities. For example, a dataset of 43 benzamide derivatives was used to develop both pharmacophore and 3D-QSAR models for glucokinase activators. nih.gov The statistical validation of these models is critical; parameters such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for the test set are used to assess their reliability and predictive power. nih.govtandfonline.com Machine learning and deep learning approaches are also increasingly being used to create more sophisticated predictive models, leveraging large datasets to forecast bioactivity. technologynetworks.comnih.govenamine.net
| Model Type | Target | Key Statistical Parameters | Application |
| 3D-QSAR (CoMFA) | ROCK1 Inhibitors | q² = 0.616, R² = 0.972 | Predicts activity of new benzamide derivatives. tandfonline.com |
| 3D-QSAR (CoMSIA) | ROCK1 Inhibitors | q²= 0.740, R² = 0.982 | Provides insights into steric, electrostatic, and hydrophobic fields. tandfonline.com |
| Pharmacophore (ADRR) | Glucokinase Activators | R² > 0.99, Q² > 0.52 | Used for virtual screening and 3D-QSAR alignment. nih.gov |
| Bayesian Model | Mtb bioactivity | ROC = 0.64 (leave-one-out) | Predicts the likelihood of a molecule being active against Mtb. nih.gov |
Virtual Screening and Lead Optimization Strategies
Virtual screening and lead optimization are critical subsequent steps in the drug discovery pipeline, where computational models and methods are actively applied to identify and refine promising drug candidates. patsnap.comdanaher.com
Virtual screening involves the computational assessment of large libraries of compounds to identify molecules that are likely to bind to a drug target. nih.gov For benzamide derivatives, both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based screening uses pharmacophore models or 2D/3D similarity searches based on known active compounds. mdpi.com Structure-based virtual screening, which is more common when the 3D structure of the target protein is known, employs molecular docking to predict the binding conformation and affinity of compounds within the target's active site. scialert.netmdpi.com For example, a docking-based virtual screening was successfully used to identify a novel alkoxy benzamide derivative as a selective inhibitor of the BPTF bromodomain, with an IC50 value of 13.2 ± 1.6 μM. nih.govresearchgate.net Similarly, a virtual screening of the ZINC database, a free library of commercially-available compounds, identified a hit compound with a high docking score against glucokinase. nih.gov
Once initial "hits" are identified, lead optimization is performed to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. patsnap.comdanaher.com This is an iterative process involving computational design, chemical synthesis, and biological testing. nih.gov Molecular docking plays a crucial role in this phase, providing detailed insights into the interactions between the ligand and the protein, which helps in designing specific structural modifications to enhance binding affinity. mdpi.comresearchgate.net For instance, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to refine the understanding of the binding mode. tandfonline.com In the development of benzamide derivatives as ROCK1 inhibitors, virtual screening hits were further analyzed using molecular dynamics simulations to confirm their stability in the binding pocket. tandfonline.com This computational guidance helps medicinal chemists to make rational, targeted modifications to the lead structure, accelerating the journey from a hit compound to a viable drug candidate. nih.govdepositolegale.it
| Target Protein | Screening Method | Identified Hit/Lead | Docking Score (kcal/mol) | Biological Activity |
| PfDHODH | Molecular Docking | CID 867491 | -4.82 | Potential antimalarial agent. scialert.net |
| Glucokinase | Virtual Screening | ZINC08974524 | -11.17 (SP) | Potential glucokinase activator for diabetes treatment. nih.gov |
| BPTF Bromodomain | Docking-based Virtual Screening | DCB29 | Not specified | IC50 = 13.2 ± 1.6 μM. nih.govresearchgate.net |
| AChE | Molecular Docking | JW4 | -8.2 | Potential Alzheimer's disease therapeutic. mdpi.com |
| BACE1 | Molecular Docking | JW7 | -8.1 | Potential Alzheimer's disease therapeutic. mdpi.com |
Biological and Mechanistic Research on Benzamide Derivatives
Enzymatic Inhibition Profiles and Mechanism of Action
There is no published research detailing the enzymatic inhibition profile or the mechanism of action for 3-(Cyclohexylmethoxy)-N-ethylbenzamide.
No studies were found that evaluated the inhibitory activity of this compound against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). While the broader class of benzamide (B126) derivatives has been investigated for cholinesterase inhibition, specific data for this compound, including IC50 values or kinetic analyses, are not available.
There is no evidence in the scientific literature to suggest that this compound has been screened for or exhibits modulatory effects on Cyclin-Dependent Kinases (CDKs). Consequently, no information exists regarding its potential impact on cell cycle regulation.
Research on the inhibitory effects of this compound on other significant enzymes, such as 11β-Hydroxysteroid Dehydrogenase or Carbonic Anhydrase, has not been reported.
Receptor Target Engagements and Signal Transduction Pathways
No data is available concerning the engagement of this compound with any receptor targets or its influence on signal transduction pathways.
The interaction of this compound with dopamine (B1211576) receptors, including any potential D2 receptor antagonism, has not been documented in published studies. Affinity, potency, and efficacy data for this compound at dopamine receptors are absent from the scientific record.
There are no available studies that have investigated the binding profile or functional activity of this compound at any serotonin (B10506) receptor subtypes.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that has become an attractive therapeutic target for a range of central nervous system disorders. mdpi.com While numerous potent and selective mGluR5 antagonists have been developed, many of which are aryl benzamide derivatives, no specific studies have been published that identify or evaluate "this compound" for this activity. mdpi.comnih.gov Research in this area has led to the development of compounds like MPEP and MTEP, which have shown efficacy in animal models, but these are structurally distinct from the specified compound. nih.govmedchemexpress.com
Anti-proliferative and Cytotoxic Efficacy in Cellular Models
Investigations into the anti-cancer properties of various chemical compounds are extensive. However, "this compound" has not been specifically documented in the literature regarding its anti-proliferative or cytotoxic effects on cancer cell lines.
The induction of apoptosis (programmed cell death) and interference with the cell cycle are common mechanisms of action for anti-cancer agents. nih.gov Some N-substituted benzamides have been shown to induce a G2/M cell cycle block and subsequent apoptosis in certain cell lines. nih.gov This process can involve the release of cytochrome c and the activation of caspases. nih.gov However, no studies have specifically examined whether "this compound" induces these effects. nih.govmdpi.comresearchgate.net
While the cancer cell lines MCF-7 (breast), T47D (breast), and HCT 116 (colon) are standard models for screening the cytotoxic activity of potential anti-cancer compounds, there is no published data detailing the selective toxicity of "this compound" against them. researchgate.netresearchgate.net Studies on other, unrelated benzamide derivatives have shown varied levels of activity against these cell lines, but this cannot be extrapolated to the specific compound . orientjchem.org For instance, certain 3,4,5-trihydroxy-N-alkyl-benzamides have demonstrated an inhibitory effect on HCT-116 cells. orientjchem.org
Table 1: Illustrative Cytotoxicity Data for Unrelated Benzamide Compounds (Note: This data is not for this compound and is provided for contextual purposes only regarding general research on different benzamides.)
| Compound Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 3,4,5-trihydroxy-N-alkyl-benzamides | HCT-116 | 0.07 | orientjchem.org |
| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | HCT-116 | 12 | mdpi.com |
| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | MCF-7 | 18 | mdpi.com |
DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for many anticancer drugs. nih.govnih.gov These drugs often function by stabilizing the covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and cell death. nih.govoncohemakey.com There is no scientific literature available that investigates the interaction of "this compound" with DNA or its potential to modulate the activity of topoisomerase enzymes.
Antimicrobial Spectrum and Mode of Action
The search for new antimicrobial agents is a critical area of research. While various chemical scaffolds are explored for such properties, "this compound" has not been a subject of these investigations according to available literature.
There are no published studies reporting on the antibacterial activity of "this compound" against any bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis. nih.govmdpi.com Research on other novel chemical structures often includes screening against a panel of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity, but this specific compound has not been featured in such studies. researchgate.netnih.govresearchgate.net
Antifungal Efficacy and Mechanism
Benzamide derivatives have emerged as a promising class of antifungal agents, with research indicating various mechanisms of action against pathogenic fungi. While data on this compound is absent, studies on analogous compounds provide insights into its potential antifungal capabilities.
N-phenylbenzamides, for instance, have demonstrated notable activity against a range of fungal species, including Candida albicans. mdpi.com The antifungal action of some benzamide and picolinamide (B142947) derivatives has been attributed to the targeting of the fungal lipid transfer protein Sec14. nih.gov This protein is crucial for lipid metabolism and membrane trafficking in fungi, making it a viable target for antifungal drug development.
Another potential mechanism of action for antifungal benzamides is the disruption of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to impaired membrane function and eventual cell death. amazonaws.com This is a common mechanism for many established antifungal drugs. The lipophilic cyclohexylmethoxy group in this compound could potentially enhance its ability to penetrate the fungal cell membrane and interact with such targets.
The table below summarizes the in vitro antifungal activity of some N-phenylbenzamide derivatives against Candida albicans, illustrating the potential of this class of compounds.
| Compound ID | Substituent on Phenyl Ring | Zone of Inhibition (mm) vs. Candida albicans |
| 3a | H | >18 |
| 3b | 4-Cl | >18 |
| 3c | 4-OCH₃ | >18 |
| 3d | 4-F | >18 |
| 3e | 2,4-diCl | >18 |
| Data adapted from a study on N-phenylbenzamides. mdpi.com The specific zone of inhibition values beyond the screening threshold were not detailed. |
Anti-inflammatory and Analgesic Pathway Interventions
The structural features of this compound, specifically the benzamide core and the cyclohexyl moiety, are present in various compounds known for their anti-inflammatory and analgesic properties.
Modulation of Pro-inflammatory Mediators
Research has shown that certain N-substituted benzamides possess potent anti-inflammatory properties. nih.gov A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators. For example, some benzamides have been found to suppress the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov This inhibition is often achieved by targeting the transcription factor NF-κB, which plays a central role in regulating the expression of genes involved in inflammation. nih.gov
Furthermore, a series of novel N-phenylcarbamothioylbenzamides demonstrated significant anti-inflammatory effects by potently inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net PGE2 is a key mediator of inflammation and pain, and its inhibition is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
The anti-inflammatory activity of selected N-phenylcarbamothioylbenzamide derivatives is presented in the table below, showing their percentage inhibition of carrageenan-induced paw edema in mice.
| Compound ID | Substituent on Phenyl Ring | % Inhibition of Paw Edema |
| 1a | 4-F | 26.81 |
| 1d | 2-Cl | 38.55 |
| 1e | 3-Cl | 55.42 |
| 1f | 4-Cl | 31.33 |
| 1h | 4-Br | 61.45 |
| Indomethacin | - | 22.43 |
| Data from a study on N-phenylcarbamothioylbenzamides. nih.gov |
Interaction with Pain Processing Systems
The analgesic potential of compounds containing a cyclohexyl group has been explored. For instance, certain phencyclidine derivatives incorporating a cyclohexyl moiety have exhibited analgesic effects. nih.gov While structurally distinct from benzamides, this highlights the potential contribution of the cyclohexyl group to interactions with pain signaling pathways.
The mechanisms by which benzamide derivatives might exert analgesic effects are likely multifactorial. They could potentially interact with various components of the pain processing system, including opioid and cannabinoid receptors, which are known to be modulated by some analgesic compounds. nih.gov Additionally, the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, is a well-established mechanism for pain relief. nih.gov Given that some benzamides inhibit PGE2 synthesis, it is plausible that they could also modulate pain through this pathway.
The descending pain control system, involving pathways from the brainstem to the spinal cord, is another potential target. Some non-opioid analgesics have been shown to interact with this system, often involving endogenous opioids and cannabinoids. nih.gov
Emerging Methodologies and Future Research Trajectories
Advanced Analytical Techniques for Structural and Mechanistic Elucidation
The precise characterization of benzamide (B126) derivatives like 3-(Cyclohexylmethoxy)-N-ethylbenzamide is fundamental to understanding their structure-activity relationships (SAR). Modern analytical techniques are indispensable in this endeavor, providing detailed insights at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, remains a cornerstone for the structural elucidation of benzamide derivatives. nih.gov These methods allow for the unambiguous assignment of proton and carbon signals, confirming the molecular structure. Advanced NMR experiments can also shed light on the compound's conformation and its dynamic behavior in solution.
Mass spectrometry (MS) is another critical tool, particularly when coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, which aids in determining the elemental composition of a molecule. nih.gov Tandem MS (MS/MS) experiments are employed to fragment the molecule, yielding characteristic patterns that provide further structural information and help in the identification of metabolites. nih.gov
To understand how these molecules interact with their biological targets, techniques like X-ray crystallography can provide atomic-level details of the binding mode. This information is invaluable for understanding the mechanism of action and for guiding further optimization of the compound's structure. taylorandfrancis.com
| Analytical Technique | Application in Benzamide Research | Reference |
| 1D & 2D NMR | Structural confirmation and conformational analysis | nih.gov |
| LC-MS/HRMS | Molecular weight determination and metabolite identification | nih.gov |
| X-ray Crystallography | Elucidation of binding modes with biological targets | taylorandfrancis.com |
High-Throughput Screening Platforms for Novel Benzamide Chemotypes
The discovery of new benzamide-based therapeutic agents is significantly accelerated by high-throughput screening (HTS) platforms. HTS allows for the rapid assessment of large and diverse chemical libraries to identify "hit" compounds with desired biological activity. nih.gov
These platforms can be target-based, where the assay is designed to measure the interaction of compounds with a specific biological target, or phenotypic, where the assay measures a change in the phenotype of a cell or organism. nih.gov For benzamide derivatives, HTS can be employed to screen for a wide range of activities, from antimicrobial to anticancer effects.
The success of an HTS campaign relies heavily on the quality and diversity of the compound library. Libraries can be composed of synthetic molecules, natural products, or a combination of both. nih.govthermofisher.com The design of these libraries is often guided by computational methods to maximize the chemical space covered and to enrich for compounds with drug-like properties. stanford.edu
| Screening Platform | Description | Relevance to Benzamides |
| Target-Based HTS | Measures direct interaction with a specific protein or enzyme. | Identifying benzamides that modulate a particular biological pathway. |
| Phenotypic HTS | Measures changes in cellular or organismal characteristics. | Discovering benzamides with novel mechanisms of action. |
| Fragment-Based Screening | Screens smaller, fragment-like molecules for binding to a target. | Building novel benzamide scaffolds with optimized binding properties. |
Rational Design of Multi-Target Ligands Incorporating Benzamide Scaffolds
Complex diseases often involve multiple biological pathways, making multi-target ligands an attractive therapeutic strategy. nih.govnih.gov The benzamide scaffold is a versatile platform for the rational design of such multi-target-directed ligands (MTDLs). researchgate.net
The design of MTDLs can involve several strategies, such as linking two distinct pharmacophores or merging the structural features of known ligands for different targets into a single molecule. acs.org This approach aims to create a single compound that can modulate multiple targets, potentially leading to enhanced efficacy and a reduced risk of drug resistance. researchgate.net
Computational tools are essential in the rational design of MTDLs. Molecular modeling and docking studies can be used to predict how a designed molecule will interact with its intended targets, allowing for the optimization of binding affinity and selectivity. nih.gov
| Design Strategy | Description | Application to Benzamides |
| Pharmacophore Hybridization | Combining the key structural features of ligands for different targets. | Creating benzamides with dual activity against, for example, two different enzymes. |
| Fused-Pharmacophore | Integrating two pharmacophores into a single, rigid scaffold. | Developing compact benzamide derivatives with precisely oriented functional groups for multi-target engagement. |
| Linked-Pharmacophore | Connecting two pharmacophores with a flexible linker. | Designing benzamides where the two active moieties can independently bind to their respective targets. acs.org |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are being increasingly applied to the design of novel benzamide derivatives. nih.govnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. researchgate.net
AI and ML can be used in various stages of the drug design process, from identifying and validating new drug targets to predicting the physicochemical properties and biological activities of novel compounds. nih.gov For instance, generative models can be used for de novo drug design, creating novel molecular structures with desired properties. actascientific.com
Predictive models, trained on large datasets of known compounds, can be used to screen virtual libraries of benzamides, prioritizing those with the highest probability of being active and having favorable ADME (absorption, distribution, metabolism, and excretion) properties. actascientific.com This significantly reduces the time and cost associated with the discovery of new drug candidates. acs.org
Exploration of Benzamide Derivatives in Neglected Tropical Diseases and Emerging Pathogens
There is a critical need for new treatments for neglected tropical diseases (NTDs) and emerging infectious diseases. benthamscience.com Benzamide derivatives represent a promising class of compounds in this area, with several examples showing potent activity against a range of pathogens. nih.govgoogle.commdpi.com
For instance, benzamide-based compounds have been investigated as potential treatments for diseases caused by kinetoplastids, such as Chagas disease and leishmaniasis. nih.govanu.edu.au Others have shown activity against multidrug-resistant bacteria and viruses, highlighting the versatility of the benzamide scaffold. nih.govacs.org
The development of benzamides for these applications often involves a combination of the methodologies described above, including high-throughput screening to identify initial hits, rational design to optimize their activity and selectivity, and advanced analytical techniques to understand their mechanism of action.
| Disease Area | Example of Benzamide Application | Reference |
| Bacterial Infections | Inhibition of essential bacterial proteins like FtsZ. | nih.govmdpi.com |
| Viral Infections | Inhibition of viral entry or replication processes. | acs.org |
| Kinetoplastid Infections | Targeting enzymes unique to the parasites that cause diseases like Chagas and leishmaniasis. | nih.govanu.edu.au |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Cyclohexylmethoxy)-N-ethylbenzamide with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-hydroxybenzoic acid derivatives with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by N-ethylation using ethyl iodide. Reaction efficiency is maximized by optimizing stoichiometry (1.2 equivalents of alkylating agent), refluxing at 80–100°C for 12–24 hours, and monitoring progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Hazard analysis and protective measures (gloves, fume hood) are critical during alkylation steps to mitigate exposure risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, with characteristic peaks for the cyclohexylmethoxy group (δ 3.4–3.6 ppm for OCH₂, δ 1.0–1.8 ppm for cyclohexyl protons) and the ethylamide moiety (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂). Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) are recommended. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolytic byproducts (e.g., free benzoic acid). For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B) and track changes using UV spectrophotometry. Store the compound in amber vials at –20°C under inert gas (argon) to minimize oxidation .
Advanced Research Questions
Q. What crystallographic insights reveal the molecular conformation and packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unit cell parameters (e.g., monoclinic space group P2₁/c with a = 25.02 Å, b = 5.37 Å, c = 8.13 Å, α = 98.5°) and intermolecular interactions. Hydrogen bonding between the amide N-H and methoxy oxygen stabilizes the lattice (distance ~2.8 Å). Torsional angles of the cyclohexylmethoxy group (e.g., C-O-C-C dihedral angle ≈ 60°) influence molecular flexibility. Use Olex2 or SHELX for structure refinement .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Systematic substitution at the benzene ring (e.g., electron-withdrawing groups at para positions) improves target binding affinity. For antibacterial activity (e.g., against S. aureus), introduce halogens (Cl, F) to enhance lipophilicity (logP >3.0). Compare IC₅₀ values via microdilution assays (CLSI guidelines) and correlate with Hammett σ constants. Molecular docking (AutoDock Vina) predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound analogs?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify polymorphs (endothermic peaks at 145°C vs. 152°C). Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs. Powder XRD (Bragg-Brentano geometry) confirms phase purity. Cross-validate with thermogravimetric analysis (TGA) to exclude solvent inclusion .
Q. How do solvent effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating substitution rates. Compare kinetics in DMF (k = 0.12 min⁻¹) vs. THF (k = 0.04 min⁻¹) using UV-Vis monitoring (λ = 270 nm). Solvent polarity indices (ET(30)) correlate with activation energy (ΔG‡). Computational studies (DFT, B3LYP/6-31G*) model solvent-accessible surface areas (SASA) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
